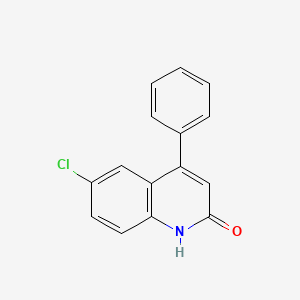
6-chloro-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-4-phenylquinolin-2(1H)-one is a chemical compound with the molecular formula C15H10ClNO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also has a chlorine atom and a phenyl group attached to the quinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.7 g/mol . The compound has a predicted boiling point of 454.4±45.0 °C and a predicted density of 1.303±0.06 g/cm3 . The compound’s pKa is predicted to be 10.38±0.70 .Scientific Research Applications
Antimicrobial Activity
6-Chloro-4-phenylquinolin-2(1H)-one and its derivatives have been investigated for their antimicrobial activities. A study by Sarveswari and Vijayakumar (2016) demonstrated the effectiveness of these compounds against various Gram-negative and Gram-positive bacteria, as well as fungal organisms like Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).
Structural and Spectroscopic Analysis
Murugavel et al. (2016) synthesized a novel derivative of this compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), and conducted a comprehensive structural and vibrational spectroscopic study using techniques like X-ray diffraction, FTIR, and NMR, along with DFT computations (Murugavel et al., 2016).
Crystal Structure Investigation
Khan et al. (2010) studied the crystal structure of compounds related to this compound, revealing specific details about the molecular arrangement and interactions within the crystal lattice (Khan et al., 2010a), (Khan et al., 2010b).
Antioxidant and Anti-Diabetic Potential
A 2017 study by Murugavel et al. explored the antioxidant activity of chloroquinoline derivatives, including this compound. The study also suggested potential anti-diabetic properties by inhibiting Glycogen Phosphorylase, a protein involved in diabetes (Murugavel et al., 2017).
Synthesis Methods
Rivkin and Adams (2006) described a rapid synthesis method for variants of 4-hydroxy-3-phenylquinolin-2(1H)-ones, which could include derivatives of this compound, using a solvent-free microwave cyclocondensation reaction (Rivkin & Adams, 2006).
Quantum Chemical Studies
Fatma et al. (2017) conducted quantum chemical studies on novel derivatives of 4-hydroxy-1-phenylquinolin-2(1H)-one, which could provide insights into the electronic and structural properties of this compound (Fatma et al., 2017).
properties
IUPAC Name |
6-chloro-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHQVBVAUVMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
30169-33-6 |
Source


|
| Record name | 6-chloro-4-phenyl-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

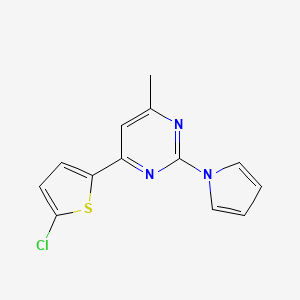
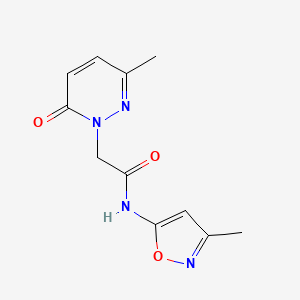
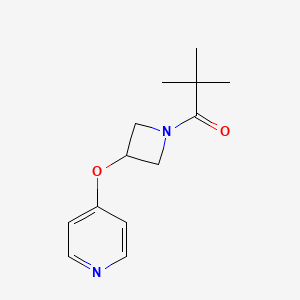
![N-(2-chlorobenzyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2578752.png)
![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)
![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)
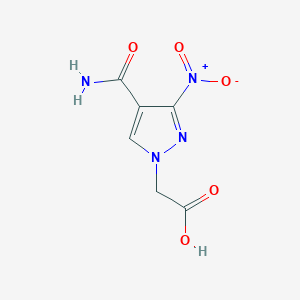
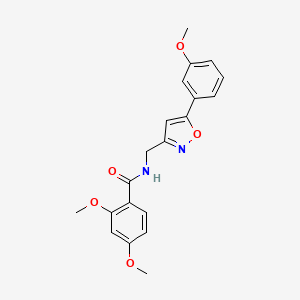
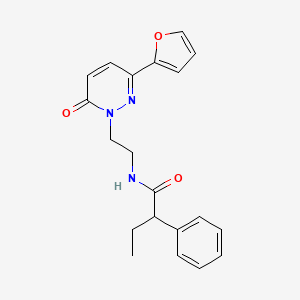
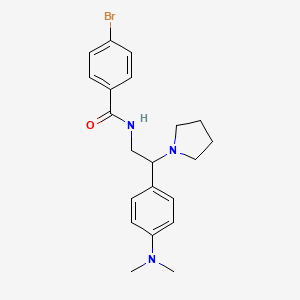
![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)